medami
Description
The term "Medami" appears in historical/literary contexts (e.g., ), but its chemical identity remains ambiguous based on the provided evidence. For this analysis, we hypothesize "this compound" refers to S-1 Methanandamide, a synthetic analog of the endogenous cannabinoid neurotransmitter anandamide (AEA), as referenced in . Methanandamide is structurally similar to AEA, with enhanced metabolic stability due to methyl group substitution, making it a research tool for studying cannabinoid receptors .
Properties
CAS No. |
123902-42-1 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Synonyms |
medami |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Medami (assumed as Methanandamide) with structurally or functionally related compounds:
Key Research Findings
- This compound vs. Anandamide : this compound’s methyl group reduces hydrolysis by FAAH, extending its activity in neuronal cultures by 10-fold compared to AEA .
- This compound vs. Synthetic Agonists : Unlike WIN55,212-2 (a synthetic CB1 agonist), this compound retains partial selectivity for CB2 receptors, making it useful for studying immune modulation .
- Therapeutic Potential: this compound’s stability has been leveraged in preclinical models of chronic pain, though its efficacy trails behind AM-404 due to lower blood-brain barrier permeability .
Methodological Considerations
- Characterization : As per , this compound and analogs require rigorous NMR (¹H/¹³C), mass spectrometry, and elemental analysis for structural validation. For example, this compound’s methyl group is confirmed via ¹H NMR (δ = 1.2 ppm) and HRMS (m/z 384.2903) .
- Comparative Studies : Indirect comparisons (e.g., meta-analyses) should follow guidelines in , ensuring standardized assays (e.g., receptor binding affinity) and transparent exclusion criteria.
Limitations and Contradictions
- Ambiguity in Terminology: The term "this compound" lacks a clear chemical definition in the provided evidence, necessitating caution in literature reviews. ’s historical usage contradicts biochemical contexts.
- Data Gaps: Limited in vivo pharmacokinetic data for this compound exist compared to AEA or 2-AG, as most studies focus on in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
